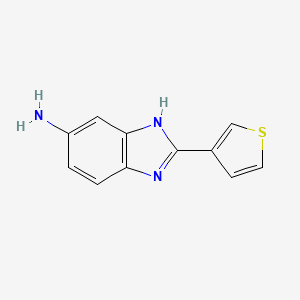![molecular formula C20H34N4O7S3 B13854205 N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is a biotin derivative used primarily in proteomics research. This compound is known for its ability to provide high specificity binding sites for avidin or streptavidin, making it useful for reversible biotinylation of proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like DMSO and methanol, and the process is carried out at low temperatures to maintain the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The compound is typically stored at -20°C to preserve its integrity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethiosulfonate group to a thiol group.
Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is widely used in scientific research, particularly in:
Proteomics: For reversible biotinylation of proteins, aiding in protein purification and identification.
Biology: Used in cell labeling and tracking studies due to its high affinity for avidin and streptavidin.
Industry: Utilized in the development of biosensors and other analytical tools .
Wirkmechanismus
The compound exerts its effects primarily through its biotin moiety, which binds with high affinity to avidin or streptavidin. This binding facilitates the reversible biotinylation of proteins, allowing for their purification and subsequent analysis. The methanethiosulfonate group can undergo substitution reactions, enabling the attachment of various functional groups to the biotinylated proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG derivatives: These compounds also provide high specificity binding sites for avidin or streptavidin but differ in their linker chemistry.
Biotinylated antibodies: Used for similar applications but are more specific to antibody-based assays.
Biotinylated peptides: Similar in function but used primarily in peptide-based studies .
Uniqueness
N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is unique due to its methanethiosulfonate group, which allows for versatile chemical modifications. This makes it particularly useful in applications requiring reversible biotinylation and subsequent functionalization .
Eigenschaften
Molekularformel |
C20H34N4O7S3 |
|---|---|
Molekulargewicht |
538.7 g/mol |
IUPAC-Name |
2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylsulfonylsulfanylpropanoic acid |
InChI |
InChI=1S/C20H34N4O7S3/c1-34(30,31)33-12-14(19(27)28)22-17(26)9-3-2-6-10-21-16(25)8-5-4-7-15-18-13(11-32-15)23-20(29)24-18/h13-15,18H,2-12H2,1H3,(H,21,25)(H,22,26)(H,27,28)(H2,23,24,29)/t13-,14?,15-,18-/m0/s1 |
InChI-Schlüssel |
XPBDVBAHCRNQPR-XGVZATPDSA-N |
Isomerische SMILES |
CS(=O)(=O)SCC(C(=O)O)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Kanonische SMILES |
CS(=O)(=O)SCC(C(=O)O)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
![Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13854134.png)
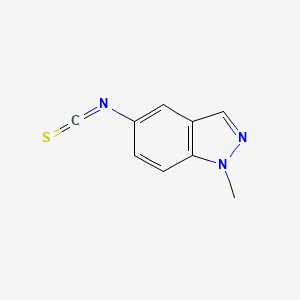
![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
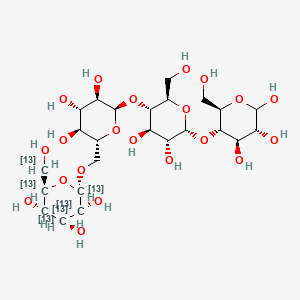
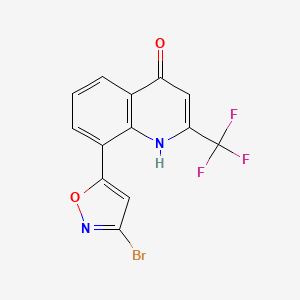
![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)
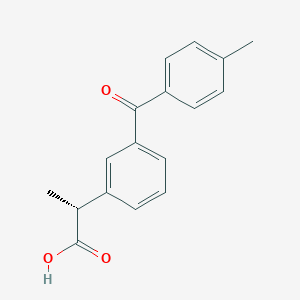
![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
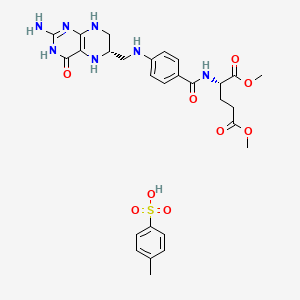
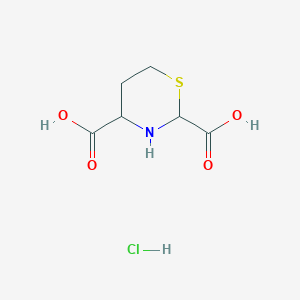
![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)
